molecular formula C10H22BrN B1287366 1-Butyl-1-methylpiperidinium Bromide CAS No. 94280-72-5

1-Butyl-1-methylpiperidinium Bromide

Cat. No.: B1287366
CAS No.: 94280-72-5
M. Wt: 236.19 g/mol
InChI Key: WYABBCZMFVULEF-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Butyl-1-methylpiperidinium Bromide is an organic salt known for its versatile applications in various fields of chemistry and industry. It is a white to almost white crystalline solid that is soluble in water and some organic solvents like methanol and ethanol . The compound has the molecular formula C10H22BrN and a molecular weight of 236.19 g/mol .

Biochemical Analysis

Biochemical Properties

1-Butyl-1-methylpiperidinium Bromide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to act as a biochemical reagent that can be used as a biological material or organic compound for life science-related research . The interactions of this compound with biomolecules are primarily based on its ionic nature, which allows it to form electrostatic interactions and hydrogen bonds with proteins and enzymes, thereby influencing their activity and stability.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. It has been demonstrated that this compound can alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, its impact on cell signaling pathways can result in altered cellular responses to external stimuli.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s ionic nature allows it to interact with negatively charged regions of proteins and enzymes, leading to conformational changes that can either inhibit or activate their activity . These interactions can also result in the modulation of gene expression, further influencing cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation properties. The compound is known to be stable under inert atmosphere and room temperature conditions . Over extended periods, it may undergo degradation, leading to changes in its efficacy and impact on cellular function. Long-term studies have shown that this compound can have lasting effects on cellular processes, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity and improved metabolic function. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal cellular processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s interactions with metabolic enzymes can lead to changes in the levels of key metabolites, thereby influencing overall cellular metabolism

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments . The compound’s distribution is influenced by its physicochemical properties, including its solubility and ionic nature, which determine its ability to cross cellular membranes and reach target sites.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications Its localization within the cell can influence its interactions with biomolecules and its overall impact on cellular processes

Preparation Methods

1-Butyl-1-methylpiperidinium Bromide can be synthesized through several methods:

Industrial production methods typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

1-Butyl-1-methylpiperidinium Bromide undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrobromic acid, bromine, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

1-Butyl-1-methylpiperidinium Bromide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of the butyl and methyl groups on the piperidinium ring, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

1-butyl-1-methylpiperidin-1-ium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N.BrH/c1-3-4-8-11(2)9-6-5-7-10-11;/h3-10H2,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYABBCZMFVULEF-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+]1(CCCCC1)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9049378
Record name 1-Butyl-1-methylpiperidinium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9049378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94280-72-5
Record name 1-Butyl-1-methylpiperidinium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9049378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Butyl-1-methylpiperidinium Bromide
Reactant of Route 2
Reactant of Route 2
1-Butyl-1-methylpiperidinium Bromide
Reactant of Route 3
1-Butyl-1-methylpiperidinium Bromide
Reactant of Route 4
1-Butyl-1-methylpiperidinium Bromide
Reactant of Route 5
1-Butyl-1-methylpiperidinium Bromide
Reactant of Route 6
Reactant of Route 6
1-Butyl-1-methylpiperidinium Bromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.